Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
Description
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a primary amine. The compound’s structure includes a trifluoromethyl (-CF₃) group at the β-position relative to the amine, which significantly influences its electronic and steric properties. The Boc group is commonly employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3,3,3-trifluoropropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(4-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOWDZHVOJAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697880-07-1 | |
| Record name | tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(trifluoromethyl)propyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Compounds for Comparison :
Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate ():
- Substituent : Benzimidazolone ring with a chloro group.
- Properties : Increased aromaticity and hydrogen-bonding capacity due to the benzimidazolone moiety.
- Synthesis Yield : 80% (via nitro reduction and cyclization) .
Tert-butyl N-{3-amino-2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate (): Substituent: Thiophene ring with trifluoromethyl and methyl groups. Molecular Weight: 338.39 g/mol.
Tert-butyl (3-hydroxy-3-phenylpropyl)carbamate (): Substituent: Hydroxyl and phenyl groups. Synthesis Yield: 87% (via Boc protection of 3-amino-1-phenylpropan-1-ol). Properties: Higher polarity due to the hydroxyl group, contrasting with the amino group in the target compound .
Tert-butyl (3-methacrylamidopropyl)carbamate (): Substituent: Methacrylamide group. Applications: Potential use in polymer chemistry due to the reactive double bond .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (Predicted) |
|---|---|---|---|
| Target Compound | ~310 (estimated) | -NH₂, -CF₃, Boc | High (due to -CF₃) |
| Tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate | 339.78 | Benzimidazolone, -Cl | Moderate |
| Tert-butyl N-{3-amino-2-methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propyl}carbamate | 338.39 | Thiophene, -CF₃ | High |
| Tert-butyl (3-hydroxy-3-phenylpropyl)carbamate | 251.33 | -OH, -Ph | Low |
Biological Activity
Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate (CAS No. 122248-82-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 331.45 g/mol. The compound features a tert-butyl group, an amino group, and a trifluoromethyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₃N₃O₄ |
| Molecular Weight | 331.45 g/mol |
| CAS Number | 122248-82-2 |
| Boiling Point | Not available |
The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that the compound may act as a dual inhibitor, affecting multiple signaling pathways crucial in cellular proliferation and survival.
- Inhibition of Kinase Activity : Similar compounds have demonstrated inhibitory effects on kinases such as FLT3 and CHK1, which are involved in cancer cell proliferation. The trifluoromethyl group may enhance binding affinity to these targets due to increased electron-withdrawing effects, leading to improved potency against mutated forms of FLT3 .
- Impact on Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines by modulating pathways involving c-Myc and p53 proteins. This suggests potential therapeutic applications in oncology .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (acute myeloid leukemia), BaF3 cells with FLT3 mutations.
- Results : The compound displayed IC50 values in the nanomolar range, indicating potent activity .
In Vivo Studies
Preclinical trials in animal models have assessed the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound:
- Administration : Oral administration at doses of 20 mg/kg.
- Pharmacokinetic Parameters :
Case Study 1: Dual FLT3/CHK1 Inhibition
A study focused on the design of dual inhibitors targeting FLT3 and CHK1 pathways demonstrated that similar compounds could effectively inhibit both kinases in engineered BaF3 cell lines with multiple FLT3 mutations. The results highlighted the potential for this compound to serve as a lead compound for developing novel cancer therapies .
Case Study 2: Antiproliferative Effects
Another investigation into the antiproliferative effects of this compound revealed its capacity to reduce cell viability significantly in various cancer models, particularly those resistant to conventional therapies. This underscores its potential role in overcoming drug resistance .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate?
Answer:
The synthesis typically involves coupling tert-butyl carbamate derivatives with trifluoromethyl-containing intermediates. For example, a similar compound, tert-butyl N-{3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl}carbamate, was synthesized via nucleophilic substitution between 2,3-dichloro-1,4-naphthoquinone and tert-butyl-3-aminopropyl carbamate in acetonitrile with potassium carbonate as a base . Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization from mixed solvents (e.g., methanol/ethyl acetate) yields high-purity products .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm molecular structure, with distinct shifts for trifluoromethyl (~110–120 ppm for CF₃) and tert-butyl groups (~1.4 ppm for C(CH₃)₃) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimeric structures) and torsion angles. Software like SHELXL refines crystallographic data .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ±0.001 Da) .
Advanced: How can crystallographic refinement challenges be addressed for carbamate derivatives with flexible side chains?
Answer:
- Software tools : SHELXL is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding. ORTEP-3 visualizes thermal ellipsoids to identify conformational flexibility .
- Hydrogen bonding analysis : Stabilizing interactions (e.g., bifurcated N–H⋯O bonds) reduce positional uncertainty. For example, N1–H1⋯O4 and N1–H1⋯O1 interactions in related structures improve refinement accuracy .
- Disordered atoms : Apply restraints or split models for trifluoromethyl groups, which often exhibit rotational disorder .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
Answer:
- Trifluoromethyl role : The CF₃ group enhances metabolic stability and lipophilicity, critical for membrane penetration in anticancer or antimalarial agents .
- Aminoalkyl chain modifications : Lengthening the propyl chain or introducing heteroatoms modulates binding to targets like CDC25 phosphatases or P2X7 receptors .
- Bioactivity assays : In vitro testing (e.g., IC₅₀ measurements against leukemia cell lines) validates SAR hypotheses. For instance, tert-butyl carbamates with naphthoquinone moieties show sub-µM activity .
Basic: What are common pitfalls in optimizing reaction yields for trifluoromethyl-containing carbamates?
Answer:
- Steric hindrance : Bulky tert-butyl and CF₃ groups reduce nucleophilicity; elevated temperatures (60–80°C) or microwave-assisted synthesis may improve reactivity .
- Byproduct formation : Competing reactions (e.g., over-alkylation) are mitigated by slow addition of reagents and stoichiometric control .
- Moisture sensitivity : Anhydrous conditions and molecular sieves prevent hydrolysis of the carbamate group .
Advanced: What computational methods support the prediction of solid-state packing and solubility?
Answer:
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O, π-π stacking) to predict crystal packing motifs .
- COSMO-RS : Estimates solubility in organic solvents based on charge density surfaces .
- DFT calculations : Models electronic effects of the CF₃ group on reaction intermediates, aiding in synthetic route design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
